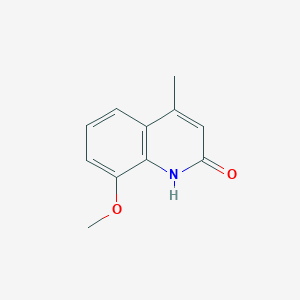

8-Methoxy-4-methylquinolin-2(1H)-one

描述

属性

IUPAC Name |

8-methoxy-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-6-10(13)12-11-8(7)4-3-5-9(11)14-2/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZDFFGNQINQSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354791 | |

| Record name | 8-Methoxy-4-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30198-01-7 | |

| Record name | 8-Methoxy-4-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Detailed Synthetic Steps

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Starting from 2,3-dihydroxybenzoic acid, prepare dioxole benzoic acid derivative | Modified literature procedure, six steps | 27% overall yield for intermediate |

| 2 | Curtius rearrangement of dioxole benzoic acid using diphenylphosphoryl azide (DPPA) and triethylamine in refluxing benzene, quenching with benzyl alcohol | DPPA, Et3N, benzene reflux | Formation of benzyl carbamate intermediate |

| 3 | N-Methylation of carbamate intermediate using sodium hydride and methyl iodide in THF | NaH, MeI, THF | Efficient methylation of amine |

| 4 | Hydrogenolysis of benzyl group and decarboxylation to yield N-methylated amine | Hydrogenation conditions | Clean conversion to amine |

| 5 | Acylation of secondary amine with diketene to form ketoamide intermediate | Diketene, refluxing benzene | High yield ketoamide formation |

| 6 | Cyclization of ketoamide using polyphosphoric acid (PPA) to form quinolinone core | PPA, heating | Very high yields except for some analogues |

| 7 | Final methylation if required to introduce methyl group at 4-position | NaH, MeI, THF | High yield methylation |

This sequence is exemplified in the synthesis of analogues including 8-methoxy-4-methylquinolin-2(1H)-one, with yields typically ranging from 55% to over 80% for the final product.

Alternative Methods

Conrad–Limpach Synthesis: Condensation of substituted anilines (e.g., 4-fluoro-3-methoxyaniline) with β-ketoesters (e.g., ethyl acetoacetate) followed by thermal cyclization can yield 2-methyl-4(1H)-quinolones, which can be further functionalized to introduce methoxy groups at the 8-position.

Selective Methylation and Deprotection: Methylation of hydroxyquinolones using methyl iodide and base (e.g., potassium carbonate) in polar aprotic solvents (e.g., DMF) is common. Deprotection of methyl ethers can be achieved with boron tribromide (BBr3) under controlled conditions to avoid over-cleavage.

Data Table: Summary of Key Preparation Parameters

| Parameter | Method A (Curtius/PPA) | Method B (Conrad–Limpach) | Notes |

|---|---|---|---|

| Starting Material | 2,3-Dihydroxybenzoic acid derivatives | Substituted anilines + β-ketoesters | Both commercially available |

| Key Reagents | DPPA, NaH, MeI, PPA | Ethyl acetoacetate, methyl iodide, BBr3 | Strong acids and bases used |

| Cyclization Agent | Polyphosphoric acid (PPA) | Thermal cyclization at ~250 °C | PPA gives high yields |

| Methylation | NaH and MeI in THF | Methyl iodide and K2CO3 in DMF | Methylation at nitrogen or oxygen |

| Yield Range | 55–82% | Variable, depends on substrate | High purity products obtained |

| Purification | Recrystallization, chromatography | Chromatography, recrystallization | Confirmed by NMR, IR |

Research Findings and Analysis

The Curtius rearrangement step is critical for introducing the amine functionality with high regioselectivity and yield.

Polyphosphoric acid-mediated cyclization is a robust method for forming the quinolinone ring system, providing high yields and purity.

Methylation using sodium hydride and methyl iodide is effective for introducing methyl groups at nitrogen or carbon centers, with THF as a preferred solvent for solubility and reactivity.

Alternative synthetic routes such as the Conrad–Limpach method allow for the preparation of quinolinones with different substitution patterns, which can be adapted for this compound by appropriate choice of starting materials.

Spectroscopic techniques including NMR and IR are essential for confirming the structure and purity of the final compound, with characteristic signals for the quinolinone core and methoxy substituent.

化学反应分析

Types of Reactions

8-Methoxy-4-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the quinoline ring or the substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various alkyl or aryl groups.

科学研究应用

Medicinal Chemistry

Antibacterial Activity

Research has indicated that derivatives of quinolin-2(1H)-one, including 8-methoxy-4-methylquinolin-2(1H)-one, exhibit significant antibacterial properties. A study highlighted the compound's ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the quinolinone scaffold can enhance antibacterial efficacy against various strains of bacteria, including Escherichia coli and Klebsiella pneumoniae .

Anticancer Properties

In addition to antibacterial effects, compounds similar to this compound have been investigated for their anticancer potential. Studies have shown that certain quinolinones can induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways. The compound's ability to interact with DNA and inhibit topoisomerase enzymes is particularly noteworthy as these actions are crucial in cancer treatment .

Materials Science

Fluorescent Probes

this compound has been utilized in the development of fluorescent probes for bioimaging applications. The compound's fluorescence properties make it suitable for tracking biological processes in live cells. Its derivatives have been synthesized to enhance photostability and brightness, allowing for better visualization in microscopy .

Polymer Additives

In materials science, this compound can serve as an additive in polymer formulations to improve thermal stability and mechanical properties. Research indicates that incorporating quinoline derivatives can enhance the performance of polymers used in coatings and films, making them more resistant to degradation under environmental stressors .

Analytical Chemistry

Chromatographic Applications

The compound is also relevant in analytical chemistry as a standard reference material for chromatographic techniques. Its unique chemical structure allows for effective separation and identification using high-performance liquid chromatography (HPLC). Studies have demonstrated its utility in quantifying other compounds in complex mixtures, particularly in pharmaceutical formulations .

Case Studies

生物活性

8-Methoxy-4-methylquinolin-2(1H)-one is a synthetic compound that has garnered attention for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H9NO2

- Molecular Weight : 175.19 g/mol

- IUPAC Name : this compound

The presence of methoxy and methyl groups in its structure contributes to its unique reactivity and biological profile.

Biological Activities

The compound exhibits a range of biological activities, which are summarized below:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.

Anticancer Properties

Studies have demonstrated that this compound exhibits notable anticancer activity. In vitro assays have revealed its effectiveness against several cancer cell lines, including:

- HeLa (cervical cancer)

- MDA-MB231 (breast cancer)

- MCF7 (breast cancer)

The compound's mechanism of action appears to involve the induction of apoptosis in malignant cells, likely through the modulation of apoptotic pathways .

Topoisomerase Inhibition

Similar to other quinoline derivatives, this compound has been investigated for its ability to inhibit topoisomerase II. This inhibition leads to DNA damage and cell cycle arrest, contributing to its antiproliferative effects in mammalian cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, including topoisomerases, which play crucial roles in DNA replication and repair.

- Receptor Binding : It may also bind to specific cellular receptors, influencing signaling pathways related to cell survival and apoptosis.

- Photochemical Properties : Some studies suggest that the compound's photochemical properties enhance its biological activity under UV light exposure, potentially increasing its efficacy as a photochemotherapeutic agent .

Case Studies

Several studies have highlighted the biological potential of this compound:

- Study on Anticancer Activity : A structure–activity relationship (SAR) study revealed that modifications at the 8-position significantly enhance anticancer activity compared to other derivatives. The compound showed a GI50 value of 16.4 nM against MDA-MB231 cells, indicating potent cytotoxicity .

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| CTR-21 | MDA-MB231 | 16.4 |

| CTR-20 | MDA-MB231 | 232 |

| CTR-17 | MDA-MB231 | Higher |

相似化合物的比较

Comparison with Structural Analogues

Quinolinone derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a systematic comparison of 8-Methoxy-4-methylquinolin-2(1H)-one with its structural analogues:

Substituent Position and Number

Methoxy Group Variations

- This compound (1e): Methoxy at C8, methyl at C4 (mp 188–190°C) .

- Reduced lipophilicity due to hydroxyl group .

- Altered electronic effects influence reactivity .

Methyl Group Variations

- 1,4-Dimethylquinolin-2(1H)-one (1d): Methyl at C1 and C4 (mp 132–134°C). Lack of methoxy reduces steric hindrance .

- 7,8-Dimethoxy-4-methylquinolin-2(1H)-one (1g): Dimethoxy at C7/C8, methyl at C4 (mp 187–189°C). Increased polarity enhances solubility .

Functional Group Modifications

Halogenated Analogues

- 4-Chloro-8-methylquinolin-2(1H)-one: Chloro at C4, methyl at C6. Chlorine enhances electrophilicity, enabling nucleophilic substitutions (e.g., with thiourea to form sulfanyl derivatives) .

- 4-Azido-8-methylquinolin-2(1H)-one: Azido group at C3. Useful for click chemistry applications .

Hydroxyl and Amino Derivatives

- Hydrogen bonding capability increases aqueous solubility .

- 2-Amino-8-methoxy-5-methyl-1H-quinolin-4-one: Amino at C2, methoxy at C7. Potential for hydrogen-bonding interactions in drug design .

Data Table: Key Structural and Physical Properties

常见问题

Q. Table 1: Synthesis Methods Comparison

| Method | Yield | Conditions | Key Reference |

|---|---|---|---|

| Condensation | 90% | Reflux, ethanol, Method B | |

| Thermal | 62% | 220–270°C, o-anisidine | |

| Glucosylation | N/A | Cs₂CO₃, acetonitrile |

Advanced: How can crystallographic techniques resolve structural ambiguities in this compound derivatives?

Answer:

X-ray crystallography paired with SHELXL refinement is critical for resolving hydrogen-bonding networks and π-π interactions. For example, used this approach to identify intermolecular N–H⋯O and O–H⋯O bonds, forming linear chains along the b-axis. Key steps:

Data collection : High-resolution diffraction data (e.g., Cu-Kα radiation).

Refinement : SHELXL refines anisotropic displacement parameters and H-atom positions .

Validation : Check for π-π stacking (centroid distances ~3.6 Å) and hydrogen-bond geometry .

Basic: What spectroscopic benchmarks confirm the identity and purity of this compound?

Answer:

- ¹H/¹³C NMR : Peaks at δ 3.59 (CH₃), 6.99–8.18 (quinoline protons) confirm substitution patterns .

- IR : Absorbance at 1663 cm⁻¹ (C=O stretch) and 3200 cm⁻¹ (N–H) .

- MS : Molecular ion peaks (e.g., m/z 189.0787 for C₁₁H₁₁NO₂) .

- Melting point : 188–190°C (deviations indicate impurities) .

Advanced: How to design pharmacological studies targeting sigma receptor affinity in quinolinone derivatives?

Answer:

Receptor binding assays : Use [(³H]-1,3-di(o-tolyl)guanidine (DTG) to assess competitive inhibition (IC₅₀ values) .

Structural modifications : Introduce substituents at positions 3 and 4 (e.g., ethyl or chlorophenyl groups) to enhance binding .

In vivo models : Forced-swim tests in mice evaluate antidepressant-like activity (e.g., reduced immobility time) .

Q. Table 2: Key Pharmacological Parameters

| Derivative | Sigma Receptor IC₅₀ | Bioactivity Model | Reference |

|---|---|---|---|

| 34b (chlorophenyl) | 30 mg/kg | Forced-swim test | |

| 1e (methoxy) | N/A | Antimicrobial screening |

Advanced: How can researchers address contradictions in bioactivity data among structurally similar quinolinones?

Answer:

- SAR analysis : Compare substituent effects. For example, 3-ethyl groups enhance sigma receptor binding, while 7,8-dimethoxy groups reduce solubility .

- Computational modeling : Use docking studies to predict binding affinities based on steric/electronic properties.

- In vitro validation : Repeat assays under standardized conditions (e.g., fixed DTG concentrations) to minimize variability .

Basic: How to evaluate regioselectivity in synthetic intermediates of this compound?

Answer:

- TLC/HPLC monitoring : Track reaction progress (e.g., used TLC to confirm intermediate formation).

- Protecting group strategies : Selective protection of hydroxyl or amine groups (e.g., glucosylation in ).

- Spectroscopic comparison : Match ¹H NMR shifts to known regioselective products (e.g., δ 7.95 for H-5 in quinolone) .

Advanced: What analytical challenges arise in characterizing quinolinone tautomers, and how are they resolved?

Answer:

- Tautomeric equilibrium : Use dynamic NMR or X-ray crystallography to identify dominant forms (e.g., lactam vs. enol).

- Crystallization conditions : Ethanol or DMF recrystallization stabilizes specific tautomers .

- DFT calculations : Predict thermodynamic stability of tautomers using Gaussian or similar software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。